molecular formula C9H15N3 B13339374 2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B13339374
M. Wt: 165.24 g/mol
InChI Key: NJRWWUUIHWMNAH-UHFFFAOYSA-N
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Description

2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring The 2-methylallyl group can be introduced via alkylation reactions using suitable alkyl halides under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols.

Scientific Research Applications

2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2-methylallyl group and ethanamine side chain may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine
  • **2-(1-(2-Ethylallyl)-1H-pyrazol-4-yl)ethan-1-amine
  • **2-(1-(2-Methylallyl)-1H-pyrazol-3-yl)ethan-1-amine

Uniqueness

2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylallyl group and the ethanamine side chain provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-[1-(2-methylprop-2-enyl)pyrazol-4-yl]ethanamine

InChI

InChI=1S/C9H15N3/c1-8(2)6-12-7-9(3-4-10)5-11-12/h5,7H,1,3-4,6,10H2,2H3

InChI Key

NJRWWUUIHWMNAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C=N1)CCN

Origin of Product

United States

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